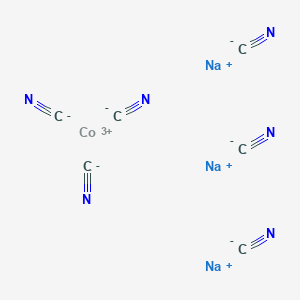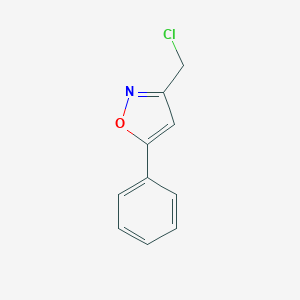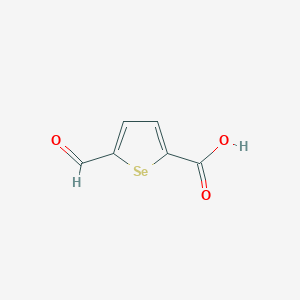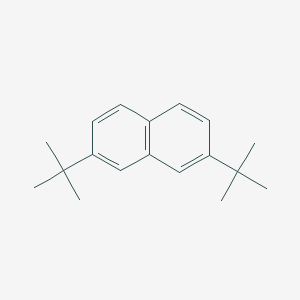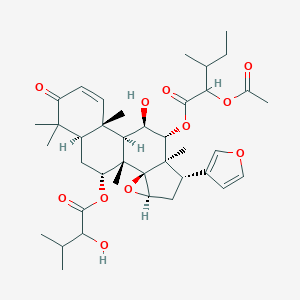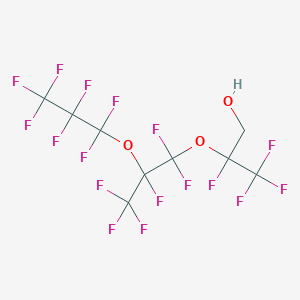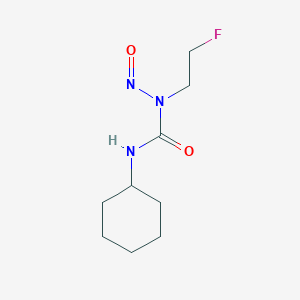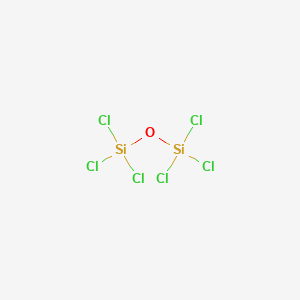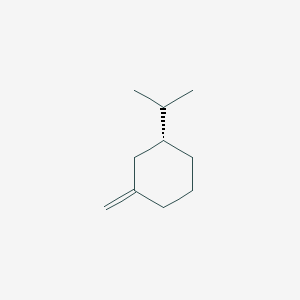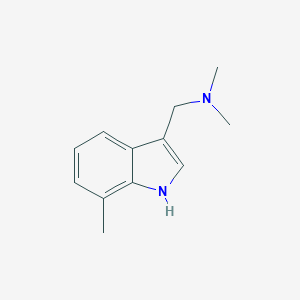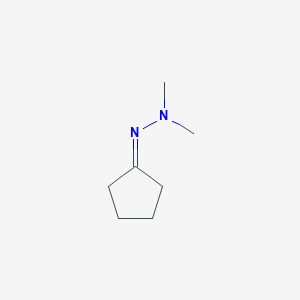
Cyclopentanone dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone dimethylhydrazone (CPDH) is a chemical compound with the molecular formula C8H16N2. It is a yellow oil that is commonly used in scientific research due to its ability to form complexes with metal ions. CPDH is synthesized through a simple reaction between cyclopentanone and dimethylhydrazine, and has a wide range of applications in both organic and inorganic chemistry.
Mécanisme D'action
The mechanism of action of Cyclopentanone dimethylhydrazone is not well understood. However, it is believed that Cyclopentanone dimethylhydrazone forms complexes with metal ions through coordination of the nitrogen atoms in the hydrazone moiety. These complexes can then participate in a variety of chemical reactions, depending on the nature of the metal ion and the reaction conditions.
Effets Biochimiques Et Physiologiques
Cyclopentanone dimethylhydrazone has not been extensively studied for its biochemical or physiological effects. However, it has been shown to have low toxicity in animal studies, suggesting that it may be relatively safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclopentanone dimethylhydrazone is its ability to form complexes with a wide range of metal ions. This makes it a versatile ligand for use in a variety of laboratory experiments. However, Cyclopentanone dimethylhydrazone is also relatively unstable and can decompose over time, which can limit its usefulness in certain applications.
Orientations Futures
There are a number of potential future directions for research involving Cyclopentanone dimethylhydrazone. One area of interest is the development of new metal complexes using Cyclopentanone dimethylhydrazone as a ligand. These complexes could have a wide range of applications in catalysis, electrochemistry, and materials science. Additionally, there is potential for Cyclopentanone dimethylhydrazone to be used in the development of new sensors for metal ions, which could have applications in environmental monitoring and medical diagnostics.
Méthodes De Synthèse
Cyclopentanone dimethylhydrazone is synthesized through a reaction between cyclopentanone and dimethylhydrazine. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a condensation reaction to form Cyclopentanone dimethylhydrazone.
Applications De Recherche Scientifique
Cyclopentanone dimethylhydrazone is commonly used in scientific research as a ligand for metal ions. It forms complexes with a wide range of metal ions, including copper, nickel, and cobalt. These complexes are used in a variety of applications, including catalysis, electrochemistry, and bioinorganic chemistry.
Propriétés
Numéro CAS |
14090-60-9 |
|---|---|
Nom du produit |
Cyclopentanone dimethylhydrazone |
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
N-(cyclopentylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C7H14N2/c1-9(2)8-7-5-3-4-6-7/h3-6H2,1-2H3 |
Clé InChI |
WEZHJSIEBKGPAO-UHFFFAOYSA-N |
SMILES |
CN(C)N=C1CCCC1 |
SMILES canonique |
CN(C)N=C1CCCC1 |
Autres numéros CAS |
14090-60-9 |
Synonymes |
Cyclopentanone dimethyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



